Nanomolar TRPC6 Inhibition: SAR7334 vs. First-Generation Tool Compound SKF-96365
SAR7334 inhibits TRPC6-mediated Ca2+ influx with an IC50 of 9.5 nM in cell-based assays and blocks TRPC6 current with an IC50 of 7.9 nM in whole-cell patch-clamp experiments using TRPC6-HEK-FITR cells . In contrast, the widely used reference compound SKF-96365 inhibits TRPC6 with reported IC50 values ranging from 2 µM to 4.9 µM across independent studies [1][2]. This represents an approximately 250- to 620-fold difference in potency, directly attributable to the optimized arylpiperazine-indole scaffold of SAR7334.
| Evidence Dimension | TRPC6 channel inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.9 nM (patch-clamp); IC50 = 9.5 nM (Ca2+ influx assay) |
| Comparator Or Baseline | SKF-96365: IC50 = 2 µM (Prikhodko 2020) to 4.9 µM (Wei 2024) |
| Quantified Difference | ~250-fold to 620-fold more potent |
| Conditions | TRPC6-HEK-FITR cells (patch-clamp); TRPC3/6/7-expressing cells (Ca2+ influx) |
Why This Matters
For TRPC6-dependent mechanistic studies, SAR7334 achieves complete channel blockade at nanomolar concentrations where SKF-96365 would be ineffective, enabling cleaner pharmacological dissection of TRPC6-specific signaling without confounding off-target effects arising from high micromolar dosing.
- [1] Prikhodko, V., et al. Potential Drug Candidates to Treat TRPC6 Channel. PMC, 2020. SKF-96365 IC50 = 2 µM. View Source
- [2] Wei, Y., et al. PCC0208057 as a small molecule inhibitor of TRPC6. Front. Pharmacol. 2024. SKF-96365 IC50 = 4.9 µM. View Source
